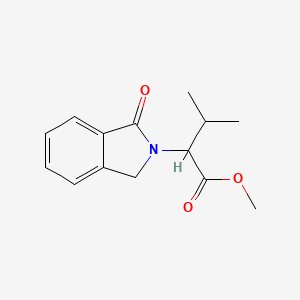
methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Vue d'ensemble
Description
Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Branched Chain Aldehydes in Foods
Branched aldehydes, including compounds like 3-methyl butanal, play crucial roles as flavor compounds in many food products. These compounds are produced and degraded from amino acids, influencing the formation of these aldehydes at the metabolic level, microbial interaction, and food composition. Understanding the generation pathways of these compounds is vital for controlling their formation to achieve desired flavor profiles in food products (Smit, Engels, & Smit, 2009).
Isoprene Metabolism by Bacteria
Isoprene, structurally related through its branched and unsaturated nature, significantly impacts global warming and air quality due to its atmospheric reactions. Studies have highlighted diverse bacterial genera capable of degrading isoprene through various metabolic pathways. This research is crucial for understanding how biological systems contribute to the atmospheric balance of isoprene, which has broader implications for environmental chemistry and microbial ecology (Dawson et al., 2022).
Advances in Biodiesel Combustion
Research into biodiesel combustion, including the study of methyl esters like methyl butanoate, is driven by the need for alternative fuels. Kinetic modeling of biodiesel surrogates helps develop clean and efficient combustors. This area of research is critical for advancing renewable energy technologies and reducing the environmental impact of energy consumption (Lai, Lin, & Violi, 2011).
Downstream Processing of Biologically Produced Diols
The microbial production of diols, including but not limited to 1,3-propanediol, showcases the potential of biotechnology in producing chemicals with wide-ranging applications. This research area focuses on the challenges and innovations in the recovery and purification of biologically produced compounds, essential for the sustainable production of industrial chemicals (Xiu & Zeng, 2008).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as lenalidomide, a derivative of thalidomide, are known to target ubiquitin e3 ligase cereblon
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on the structure and properties of similar compounds, it might interact with its targets by binding to them and inducing changes in their function .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and immune response .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have various effects, including inducing cell cycle arrest, promoting apoptosis, and modulating immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Propriétés
IUPAC Name |
methyl 3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12(14(17)18-3)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODDLWWXJYKFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
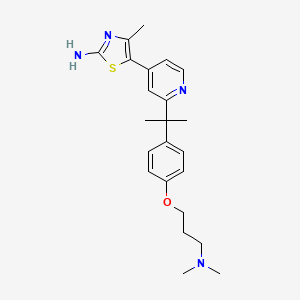


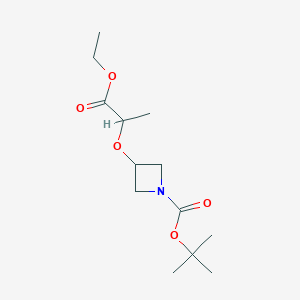
![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)

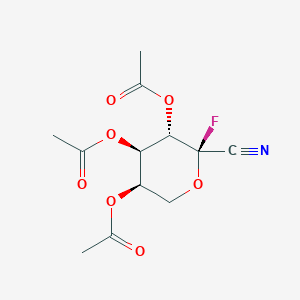

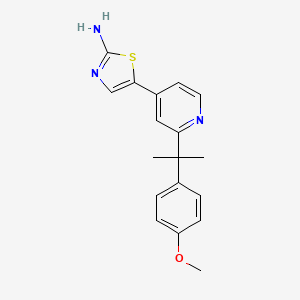



![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)
